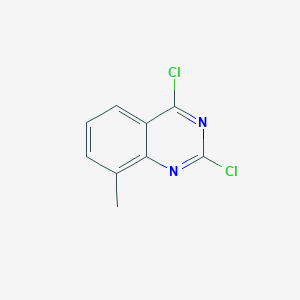
2,4-Dichloro-8-methylquinazoline
Descripción general
Descripción
2,4-Dichloro-8-methylquinazoline is a chemical compound with the molecular formula C9H6Cl2N2 and a molecular weight of 213.07 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of 2,4-Dichloro-8-methylquinazoline consists of a total of 20 bonds, including 14 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 Pyrimidine .Physical And Chemical Properties Analysis
2,4-Dichloro-8-methylquinazoline has a boiling point of 292.4°C at 760 mmHg . It is a solid substance at room temperature and should be stored in an inert atmosphere .Aplicaciones Científicas De Investigación
Corrosion Inhibition : Novel heterocyclic compounds based on the 8-hydroxyquinoline moiety have been synthesized and identified as effective corrosion inhibitors for mild steel in hydrochloric acid. These inhibitors form protective layers on metal surfaces and prevent surface damage, showing high inhibition efficiency (Rbaa et al., 2019).
Anticancer Properties : Certain quinazoline derivatives have been identified as potent apoptosis inducers and show promising anticancer activity. For example, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine has demonstrated efficacy in human breast cancer and other mouse xenograft cancer models (Sirisoma et al., 2009).
Antimicrobial Activity : Synthesized quinoline derivatives exhibit significant antimicrobial activity. This includes compounds like 1,2,3-triazoles containing quinoline moiety, which have been evaluated for antibacterial and antifungal activity (Sumangala et al., 2010).
Neurodegenerative Disease Research : 8-Hydroxyquinolines, including 2-substituted variants, have been proposed for treating Alzheimer's disease. They are believed to modulate metal ion concentrations in the brain, potentially disaggregating amyloid plaques and inhibiting Cu/Aβ redox chemistry (Kenche et al., 2013).
Synthetic Chemistry Applications : Quinazoline compounds have been utilized in various synthetic chemistry applications. For instance, 2-chloroquinazoline acts as a versatile building block for introducing the quinazolinyl moiety into different chemical structures (Henriksen & Sørensen, 2006).
Metal Complex Formation : Quinoline derivatives, such as 8-hydroxyquinolines, can complex with various transition metals. This property is significant in biological systems, including the treatment of neurodegenerative diseases through metal chaperoning (Summers et al., 2020).
Safety And Hazards
The safety information for 2,4-Dichloro-8-methylquinazoline indicates that it may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes .
Propiedades
IUPAC Name |
2,4-dichloro-8-methylquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2/c1-5-3-2-4-6-7(5)12-9(11)13-8(6)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCIWNFKPROTKHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=NC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50434896 | |
| Record name | 2,4-Dichloro-8-methylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50434896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-8-methylquinazoline | |
CAS RN |
39576-83-5 | |
| Record name | 2,4-Dichloro-8-methylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50434896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




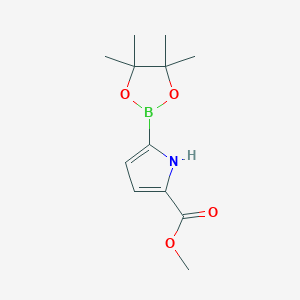
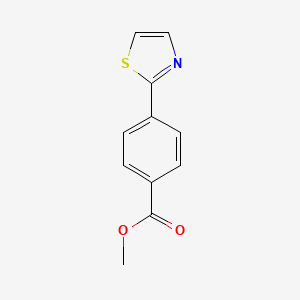
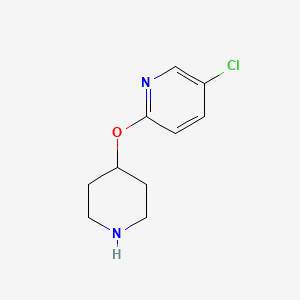

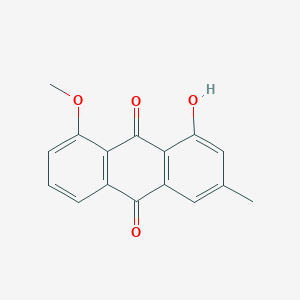
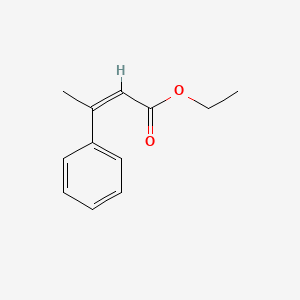
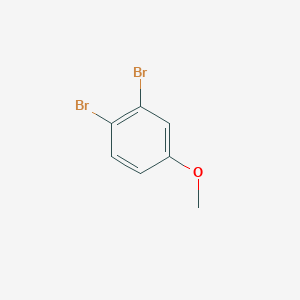

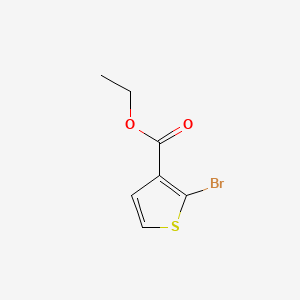
![7-Chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1589527.png)
![6-[(3-Methoxyphenyl)methyl]pyridazin-3-amine](/img/structure/B1589528.png)
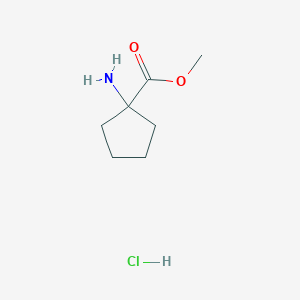
![(5aR,10bS)-(+)-5a,10b-Dihydro-2-(pentafluorophenyl)-4H,6H-indeno[2,1-b][1,2,4]trizolo[4,3-d][1,4]oxazinium tetrafluoroborate](/img/structure/B1589530.png)